![molecular formula C6H11N3 B3106468 (S)-2-(Piperazin-2-yl)acetonitrile CAS No. 1589082-26-7](/img/structure/B3106468.png)
(S)-2-(Piperazin-2-yl)acetonitrile
Overview
Description
(S)-2-(Piperazin-2-yl)acetonitrile, also known as (S)-2-Pyridin-2-yl-2-(piperazin-2-yl)acetonitrile or PPAN, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that belongs to the class of acetonitriles and has a molecular weight of 208.3 g/mol. PPAN has been found to exhibit a range of biological activities, making it a valuable tool for investigating the mechanisms underlying various physiological and pathological processes.
Scientific Research Applications
Electrochemical Synthesis
In a study by Amani et al. (2012), the electrochemical oxidation of 4-(piperazin-1-yl)phenols, similar in structure to (S)-2-(Piperazin-2-yl)acetonitrile, was explored for synthesizing highly conjugated bisindolyl-p-quinone derivatives. This process involves a unique regioselectivity in the presence of indole derivatives, suggesting potential applications in organic synthesis and electrochemical reactions (Amani, Khazalpour, & Nematollahi, 2012).
Antimicrobial Agent Synthesis
Zaidi et al. (2021) demonstrated the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons with excellent yields. These compounds, structurally related to this compound, showed potent antimicrobial activities, suggesting their potential as antimicrobial agents (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).
Copper(II) Complex Synthesis
Research by Sujatha et al. (2000) involved synthesizing Cu(II) complexes with Mannich base ligands, including derivatives of piperazine. These complexes exhibited unique redox properties in acetonitrile, indicating their significance in the study of copper complexes and their electrochemical applications (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).
Synthesis of Chromenes and Chromeno[3,4-c]pyridines
Mekky and Sanad (2019) reported the preparation of novel bis(chromenes) and bis(chromeno[3,4-c]pyridines) incorporating piperazine moieties. This synthesis suggests potential applications in the development of novel organic compounds with various industrial and research implications (Mekky & Sanad, 2019).
Inclusion Complexes with Acetonitrile
Huuskonen and Rissanen (1995) explored the formation of acetonitrile inclusion complexes with piperazine-based macrocycles. This research has implications for understanding molecular interactions and could have applications in molecular design and supramolecular chemistry (Huuskonen & Rissanen, 1995).
properties
IUPAC Name |
2-[(2S)-piperazin-2-yl]acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAZNBVXZKTAV-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.